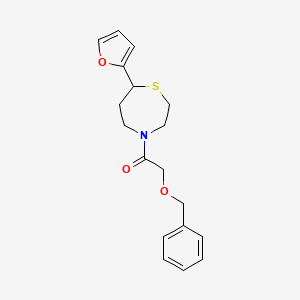

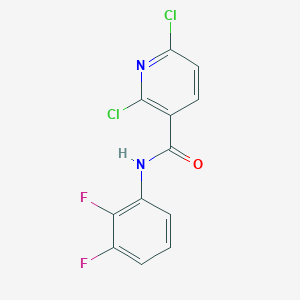

![molecular formula C20H17FN4O2S B2379998 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide CAS No. 895788-68-8](/img/structure/B2379998.png)

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . This core is functionalized with a 2-fluorophenyl group, an ethyl group, and a 4-methoxybenzamide group .

Molecular Structure Analysis

The molecular structure of similar thiazolo[3,2-b][1,2,4]triazole compounds has been established using single crystal X-ray diffraction . This technique allows for the determination of the atomic and molecular structure of a crystal, from which one can infer the types and lengths of chemical bonds, as well as the angles between them .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

The combination of pyridine and thiazole into one scaffold creates interesting condensed heterocyclic systems known as thiazolopyridines . These compounds have a wide range of pharmacological activities. Thiazolo [3,2-a]pyridines, although less accessible and poorly studied, hold promise as biologically active molecules. Researchers have explored their antimicrobial, apoptotic, and antitumor activities . Additionally, some thiazolopyridines are inhibitors of DNA gyrase and the SARS-CoV-2 glycoprotein. These findings suggest potential applications in drug design and development.

Antimicrobial Properties

Thiazole derivatives, including those containing the thiazolo [3,2-a]pyridine core, have demonstrated antimicrobial activity. For instance, compound 4 with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring exhibited potent inhibitory activity against microorganisms . Further research could explore their use as antimicrobial agents.

Antiviral Applications

Benzamide-based 5-aminopyrazoles and their fused heterocycles, which share structural similarities with thiazolopyridines, have shown notable antiviral activity against the H5N1 influenza virus. This suggests that compounds like N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide might also have antiviral potential.

Anticancer Research

Exploring novel derivatives for anticancer applications is essential. Thiazolo [3,2-a]pyridines, due to their unique structure, could be investigated further for their antitumor properties. High antitumor activity has been demonstrated for these compounds, making them intriguing candidates for cancer therapy .

Functional Organic Materials

Beyond their biological activities, thiazolopyridines are valuable as functional organic materials. Researchers have explored their use in various applications, such as sensors, catalysts, and optoelectronic devices. Their unique chemical properties make them versatile building blocks for functional materials .

Other Potential Uses

Thiazolo [3,2-a]pyridines may have additional applications that warrant investigation. Researchers should explore their properties in fields such as materials science, organic electronics, and supramolecular chemistry.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.

Mode of Action

The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature shared by this compound, allow it to make specific interactions with different target receptors . This suggests that the compound may bind to its targets and modulate their activity, leading to its observed effects.

Biochemical Pathways

Given the reported pharmacological activities of similar compounds, it can be inferred that the compound may affect a variety of biochemical pathways related to cancer, microbial infections, inflammation, oxidative stress, viral infections, and enzyme activity .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that similar studies could be conducted for this compound to determine its ADME properties.

Result of Action

The reported pharmacological activities of similar compounds suggest that the compound may have a variety of effects at the molecular and cellular level, including inhibiting the growth of cancer cells, killing or inhibiting the growth of microbes, reducing inflammation, reducing oxidative stress, inhibiting viral replication, and inhibiting the activity of certain enzymes .

Propriétés

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2S/c1-27-15-8-6-13(7-9-15)19(26)22-11-10-14-12-28-20-23-18(24-25(14)20)16-4-2-3-5-17(16)21/h2-9,12H,10-11H2,1H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYDNVSARHDLBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

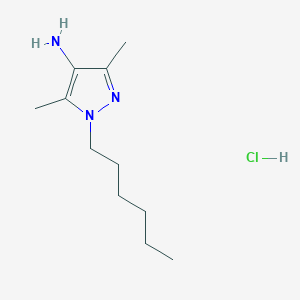

![8-(2-chloroethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2379915.png)

![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B2379918.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide](/img/structure/B2379922.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2379923.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2379929.png)

![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2379931.png)

![5-Chloro-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2379932.png)

![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2379934.png)